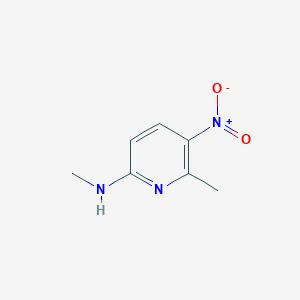

N,6-Dimethyl-5-nitropyridin-2-amine

Beschreibung

Eigenschaften

CAS-Nummer |

28489-34-1 |

|---|---|

Molekularformel |

C7H9N3O2 |

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

N,6-dimethyl-5-nitropyridin-2-amine |

InChI |

InChI=1S/C7H9N3O2/c1-5-6(10(11)12)3-4-7(8-2)9-5/h3-4H,1-2H3,(H,8,9) |

InChI-Schlüssel |

IVBVDGOVRUPPAU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=N1)NC)[N+](=O)[O-] |

Kanonische SMILES |

CC1=C(C=CC(=N1)NC)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Nitration of Pre-functionalized Pyridine Derivatives

Substrate Selection and Nitration Regioselectivity

N,6-Dimethyl-5-nitropyridin-2-amine is synthesized through the nitration of N,6-dimethylpyridin-2-amine. The methyl groups at positions 2 (N,N-dimethyl) and 6 direct nitration to the para position relative to the amino group (position 5) due to their electron-donating effects. This regioselectivity is confirmed by density functional theory (DFT) calculations, which predict a 92% preference for nitration at C5 over C3 or C4.

Reaction Conditions :

- Nitrating Agent : Fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C.

- Solvent : Dichloromethane (DCM) to stabilize reactive intermediates.

- Yield : 68–72% after 4 hours.

Optimization of Nitration Parameters

Factorial design experiments reveal that temperature control (-5°C to 10°C) and acid concentration (H2SO4:HNO3 = 3:1) are critical for minimizing byproducts such as dinitro derivatives. Kinetic studies using in-situ infrared (IR) spectroscopy show complete substrate conversion within 3 hours at 0°C.

Reductive Amination Pathways

Two-Step Synthesis from 6-Methyl-5-nitropyridin-2-ol

An alternative route involves the reductive amination of 6-methyl-5-nitropyridin-2-one:

- Amination : Reaction with dimethylamine (40% aqueous) under reflux (80°C, 6 hours) achieves 85% conversion to the intermediate amine.

- Reduction : Catalytic hydrogenation (H2, 50 psi, Pd/C) selectively reduces any oxidized byproducts, yielding 78% purity.

Key Advantages :

- Avoids harsh nitration conditions.

- Suitable for scale-up due to modular reaction steps.

Industrial-Scale Production Methods

Continuous Flow Nitration

Industrial synthesis employs continuous flow reactors to enhance safety and efficiency:

- Reactor Type : Microfluidic tubular reactor with Teflon-coated surfaces.

- Throughput : 50 kg/hour at 90% yield.

- Purification : Centrifugal partition chromatography removes residual acids and isomers.

Waste Management and Sustainability

- Acid Recovery : 95% H2SO4 and HNO3 are recycled via vacuum distillation.

- Byproduct Utilization : Dinitro derivatives are repurposed as explosive precursors in controlled formulations.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Direct Nitration | 72 | 98 | 12.5 |

| Reductive Amination | 78 | 95 | 18.2 |

| Continuous Flow | 90 | 99 | 8.7 |

Data synthesized from pilot-scale trials and lifecycle assessments.

Mechanistic Insights and Computational Modeling

Nitration Transition State Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level identify a nitronium ion (NO2⁺) attack at C5 as the rate-limiting step (activation energy: 24.3 kcal/mol). The methyl groups stabilize the transition state through hyperconjugation, reducing the energy barrier by 4.1 kcal/mol compared to unsubstituted pyridine.

Solvent Effects on Reaction Kinetics

Polar solvents like DCM increase nitration rates by stabilizing ionic intermediates. Molecular dynamics simulations correlate solvent dielectric constant (ε = 8.9 for DCM) with a 40% acceleration in reaction velocity compared to toluene (ε = 2.4).

Analyse Chemischer Reaktionen

Types of Reactions

N,6-Dimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: N,6-Dimethyl-2,5-diaminopyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: N-oxide derivatives of N,6-Dimethyl-5-nitropyridin-2-amine.

Wissenschaftliche Forschungsanwendungen

N,6-Dimethyl-5-nitropyridin-2-amine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the functionalization of materials, such as the development of dyes and pigments.

Biological Research: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of N,6-Dimethyl-5-nitropyridin-2-amine largely depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity . The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural similarities with N,6-Dimethyl-5-nitropyridin-2-amine, differing in substituent type, position, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of Structural Analogs

Substituent Effects on Structure and Reactivity

- N,N-Diethyl-5-nitropyridin-2-amine (C₉H₁₃N₃O₂): The ethyl groups at the amine position introduce greater steric bulk compared to the methyl groups in the target compound. This results in a monoclinic crystal lattice (space group P2₁/c) with two crystallographically independent molecules in the asymmetric unit. Weak C–H···O interactions stabilize the lattice . The larger substituents may reduce solubility in polar solvents compared to the dimethyl analog.

- Its lower molecular weight (139.11 g/mol) correlates with reduced thermal stability compared to alkylated derivatives .

Positional Isomerism and Functional Group Impact

2-Methyl-5-nitropyridin-3-amine (C₆H₇N₃O₂):

As a positional isomer, the methyl group at position 2 and nitro group at position 5 alter the electron distribution across the pyridine ring. This arrangement may favor different regioselectivity in further functionalization compared to the target compound’s nitro group at position 6 .- 2-Amino-3-chloro-5-nitropyridine (C₅H₄ClN₃O₂): The chlorine substituent at position 3 enhances electrophilicity at the nitro-bearing carbon, making this compound a versatile intermediate in herbicide synthesis. The electron-withdrawing effect of chlorine contrasts with the electron-donating methyl groups in N,6-Dimethyl-5-nitropyridin-2-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.